(Z)-5-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]pent-3-enoic acid
Overview
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps and requires careful control of reaction conditions. For instance, Hartmann et al. (1994) describe the synthesis of related cyclopropene and cyclopropane esters, emphasizing the importance of protecting groups and the mild deprotection procedure using activated zinc (Hartmann et al., 1994).
Molecular Structure Analysis
The molecular structure of organic compounds is key to understanding their reactivity and properties. For example, the study by Battistini et al. (2004) on the enantioselective synthesis of cyclopentanedicarboxylic amino acid, a functionalized L-glutamic acid analogue, illustrates the importance of molecular structure in synthesis and potential application (Battistini et al., 2004).
Chemical Reactions and Properties
The reactivity of organic compounds like "(Z)-5-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]pent-3-enoic acid" is influenced by their molecular structure. Studies such as those by Lin et al. (2017) on the stereoselective synthesis of (Z)-1,3-Enynes provide insights into the types of reactions these compounds can undergo and their reaction mechanisms (Lin et al., 2017).
Scientific Research Applications
Inhibition of Mycolic Acid Biosynthesis
(Z)-Tetracos-5-enoic acid, a key intermediate in mycolic acid biosynthesis in mycobacteria, has been studied for its role in inhibiting mycolic acid synthesis. This inhibition is crucial for understanding the mechanisms of mycobacterial cell wall formation and potential avenues for targeting tuberculosis and other mycobacterial diseases (Hartmann et al., 1994).
Antimicrobial and Acetylcholinesterase Inhibition
Compounds structurally related to (Z)-5-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]pent-3-enoic acid have demonstrated antimicrobial properties and acetylcholinesterase inhibition. These properties make them relevant in the search for new therapeutic agents against bacterial infections and conditions involving cholinesterase enzymes (Gubiani et al., 2016).
Synthetic Methodologies
Advancements in synthetic methodologies for compounds related to (Z)-5-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]pent-3-enoic acid have been explored, aiding in the synthesis of structurally complex and biologically relevant molecules. These synthetic strategies are essential for the preparation of compounds for various biochemical studies (Jackson et al., 2000).
Biomarkers of Oxidative Damage and Inflammation
Urinary metabolites structurally related to (Z)-5-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]pent-3-enoic acid have been identified as biomarkers for oxidative damage and inflammation, particularly in the context of cigarette smoking. Understanding these biomarkers is critical for assessing the long-term impact of smoking and other oxidative stress-related conditions (Carmella et al., 2019).
Vasorelaxation and Potassium Channel Activation
Analogs of 5,6-epoxyeicosatrienoic acid, which share structural similarities with (Z)-5-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]pent-3-enoic acid, have shown significant effects in inducing vasorelaxation and activating potassium channels. These findings are valuable for cardiovascular research and the development of therapies for vascular diseases (Yang et al., 2005).
properties
IUPAC Name |
(Z)-5-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]pent-3-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O5/c1-2-3-4-7-13(19)10-11-15-14(16(20)12-17(15)21)8-5-6-9-18(22)23/h5-6,10-11,13-17,19-21H,2-4,7-9,12H2,1H3,(H,22,23)/b6-5-,11-10+/t13-,14+,15+,16-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKLJIUIJUVJNR-KSJYGFEGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCC(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@H](C[C@@H]([C@@H]1C/C=C\CC(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dinor-11beta-Prostaglandin F2alpha |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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